![molecular formula C16H17BrN4O2 B13870340 t-Butyl 6-bromo-2-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B13870340.png)
t-Butyl 6-bromo-2-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrolo[3,2-c]pyridine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
t-Butyl 6-bromo-2-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrolo[3,2-c]pyridine-1-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrrolo[3,2-c]pyridine core, which is a fused bicyclic structure, and is substituted with a bromo group, a pyrazolyl group, and a t-butyl ester
Vorbereitungsmethoden
The synthesis of t-Butyl 6-bromo-2-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrolo[3,2-c]pyridine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolo[3,2-c]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Bromination: Introduction of the bromo group at the 6-position can be done using brominating agents like N-bromosuccinimide (NBS).
Pyrazole Substitution: The pyrazolyl group can be introduced through coupling reactions, often using palladium-catalyzed cross-coupling methods.
Esterification: The t-butyl ester group is typically introduced through esterification reactions using t-butyl alcohol and appropriate activating agents.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Analyse Chemischer Reaktionen
t-Butyl 6-bromo-2-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrolo[3,2-c]pyridine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the functional groups present.
Coupling Reactions: The pyrazolyl group can participate in further coupling reactions to form more complex structures.
Common reagents used in these reactions include palladium catalysts, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. Major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
t-Butyl 6-bromo-2-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrolo[3,2-c]pyridine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It can be used in studies to understand the biological activity of pyrrolo[3,2-c]pyridine derivatives.
Wirkmechanismus
The mechanism of action of t-Butyl 6-bromo-2-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrolo[3,2-c]pyridine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary, but typically include binding to active sites or altering protein conformation.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to t-Butyl 6-bromo-2-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrolo[3,2-c]pyridine-1-carboxylate include other pyrrolo[3,2-c]pyridine derivatives and pyrazole-containing compounds. These compounds share structural similarities but may differ in their substituents, leading to variations in their chemical and biological properties. Examples include:
- 2-Bromo-6-methylpyridine
- tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate
Eigenschaften
Molekularformel |
C16H17BrN4O2 |
|---|---|
Molekulargewicht |
377.24 g/mol |
IUPAC-Name |
tert-butyl 6-bromo-2-(1-methylpyrazol-4-yl)pyrrolo[3,2-c]pyridine-1-carboxylate |
InChI |
InChI=1S/C16H17BrN4O2/c1-16(2,3)23-15(22)21-12(11-8-19-20(4)9-11)5-10-7-18-14(17)6-13(10)21/h5-9H,1-4H3 |
InChI-Schlüssel |
COJRUQWJHCAXLG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1C(=CC2=CN=C(C=C21)Br)C3=CN(N=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-ethyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]carbamate](/img/structure/B13870258.png)
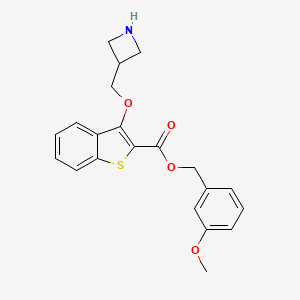
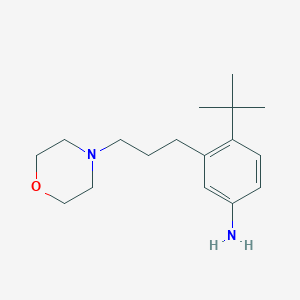
![Tert-butyl 2-[2-(dimethylamino)ethyl]piperidine-1-carboxylate](/img/structure/B13870279.png)
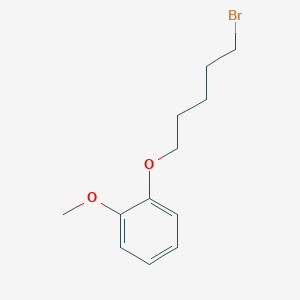

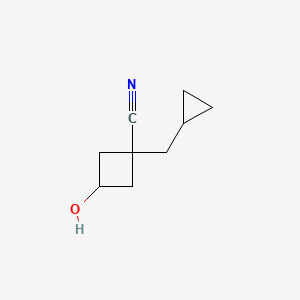
![[5-(Benzenesulfonamido)-2-methylphenyl]boronic acid](/img/structure/B13870301.png)
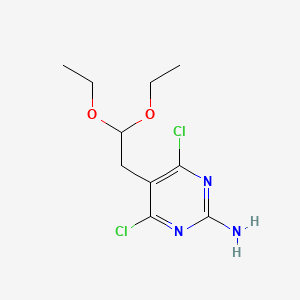
![3-(1H-pyrrolo[2,3-b]pyridin-3-yl)furo[2,3-c]pyridine](/img/structure/B13870308.png)
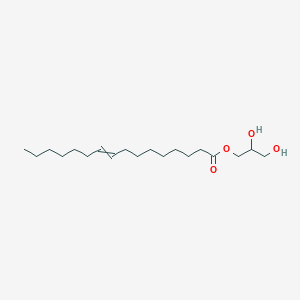
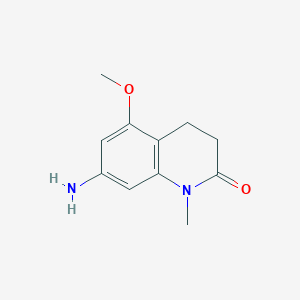
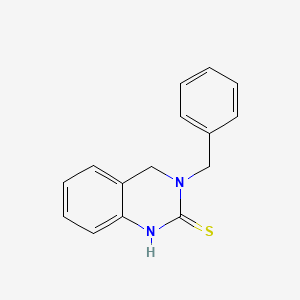
![8,22-Dibromo-3,15-diphenylheptacyclo[15.7.1.15,9.02,16.04,14.021,25.013,26]hexacosa-1(25),2(16),3,5(26),6,8,10,12,14,17,19,21,23-tridecaene](/img/structure/B13870331.png)
